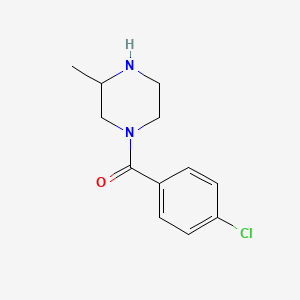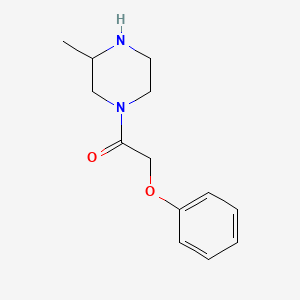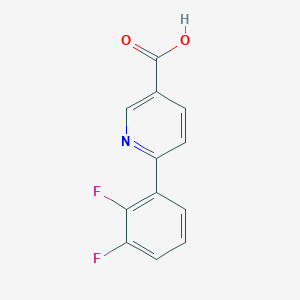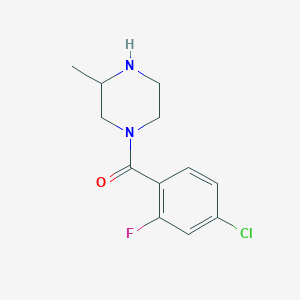
2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group . The exact process would depend on the starting materials chosen by the chemist. For example, the trifluoromethyl group could potentially be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of its atoms and the shape of its molecule. The benzene ring provides a planar, aromatic base. The benzyloxy, methoxy, and trifluoromethyl groups would project from this base .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known for its high electronegativity, which would make the compound susceptible to reactions at this site . The benzyloxy and methoxy groups could also participate in reactions, particularly those involving nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s stability and electronegativity . The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reactions at the Benzylic Position
Trifluoromethylbenzene serves as a versatile substrate in organic synthesis. Researchers explore its reactivity at the benzylic position, where it undergoes various reactions:
- Free Radical Bromination : Trifluoromethylbenzene can be brominated at the benzylic position using N-bromosuccinimide (NBS) as a bromine source . This reaction is useful for introducing functional groups.
- Nucleophilic Substitution (SN1 and SN2) : Depending on the specific conditions and substituents, benzylic halides can react via either SN1 or SN2 pathways. The resonance-stabilized carbocation formed at the benzylic position influences the mechanism .
Industrial Applications
Traditionally, trifluoromethylbenzene and its derivatives find applications in various industries:
- Lampreycide : Trifluoromethylbenzene derivatives, such as 4-nitro-2-(trifluoromethyl)phenol, have been studied as lampreycides .
Benzyl Ether and Ester Synthesis
Researchers have developed a mild and effective method for preparing benzyl ethers and esters using 2-benzyloxy-1-methylpyridinium triflate . N-methylation of 2-benzyloxypyridine generates the active reagent in situ, facilitating benzyl transfer reactions .
Trifluoromethyl Ethers and Metalation Reactions
Trifluoromethylbenzene derivatives, including 1-trifluoromethoxy-4-(trifluoromethyl)benzene, participate in metalation reactions. For example, lithiation followed by carboxylation yields 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid .
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene” would require appropriate safety precautions. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with skin . Always refer to the material safety data sheet (MSDS) for the compound for specific safety information .
Eigenschaften
IUPAC Name |
1-methoxy-2-phenylmethoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-19-13-8-7-12(15(16,17)18)9-14(13)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMPCCDMYUAPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)









